Cas no 163597-03-3 (1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI))

1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI) structure
163597-03-3 structure
Produktname:1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI)
CAS-Nr.:163597-03-3
MF:C32H41NO4
MW:503.672249555588
CID:203847

1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,13aR)- (9CI)
    • 1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxypheny
    • 1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,(3R,3aR,4S,6aR,6bS,8aR,10S,12aS,12bS,1
    • 1H-Benz[4,5]indeno[2,1-d]isoindole-1,13(2H)-dione,3,3a,4,6a,6b,8a,9,10,11,12,12a,12b-dodecahydro-3-hydroxy-3-[(4-hydroxyphenyl)methyl]-4,5,6a,7,8a,10-hexamethyl-,[3R-(3a,3ab,4a,6ab,6bb,8ab,10b,12aa,12bb,13aR*)]-
    • Phomopsichalasin
    • Diaporthichalasin
    • Inchi: 1S/C32H41NO4/c1-17-7-12-23-24-25(19(3)14-29(23,5)13-17)30(6)15-18(2)20(4)26-31(37,16-21-8-10-22(34)11-9-21)33-28(36)32(26,30)27(24)35/h8-11,14-15,17,20,23-26,34,37H,7,12-13,16H2,1-6H3,(H,33,36)/t17-,20+,23-,24-,25+,26-,29-,30+,31+,32-/m0/s1
    • InChI-Schlüssel: AEKBQYOSHUYACR-AHWJCDHHSA-N
    • Lächelt: C[C@@H]1C[C@@]2([C@H]([C@@H]3C(=O)[C@@]45[C@](C)(C=C(C)[C@@H](C)[C@H]4[C@](O)(CC4C=CC(O)=CC=4)NC5=O)[C@@H]3C(C)=C2)CC1)C

Berechnete Eigenschaften

  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 37
  • XLogP3: 5.096
Empfohlene Lieferanten
江苏科伦多食品配料有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
江苏科伦多食品配料有限公司
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge